Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride
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Overview
Description
Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine derivatives with chroman derivatives under specific conditions to form the spirocyclic compound. The reaction conditions often include the use of catalysts, such as gold or palladium, and solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods
Industrial production of spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or NMP
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[azetidine-3,2’-chroman]-5’-one, while reduction may produce spiro[azetidine-3,2’-chroman]-5’-amine .
Scientific Research Applications
Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Spiro[azetidine-3,2’-chroman]-4’-one hydrochloride
- Spiro[azetidine-2,3’-indole]-2’,4(1’H)-dione
- Spiro[pyrrolidine-2,3’-chroman]-4’-one
Uniqueness
Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-azetidine]-5-ol;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-9-2-1-3-10-8(9)4-5-11(14-10)6-12-7-11;/h1-3,12-13H,4-7H2;1H |
InChI Key |
HAKKHULBHWCVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)OC3=CC=CC(=C31)O.Cl |
Origin of Product |
United States |
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